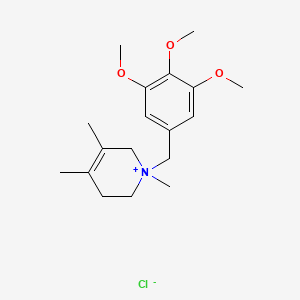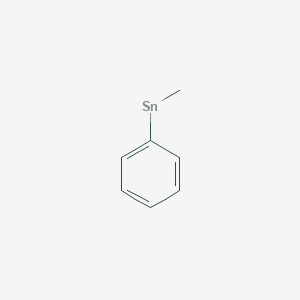
4-Cyclohexylphenol;formaldehyde;1,2-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene is a synthetic polymer formed by the reaction of formaldehyde with 4-cyclohexylphenol and dimethylbenzene. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene involves the polymerization of formaldehyde with 4-cyclohexylphenol and dimethylbenzene. The reaction typically occurs under acidic or basic conditions, which influence the structure and properties of the resulting polymer. Under acidic conditions, the polymer tends to be linear with minimal branching, while under basic conditions, a more networked structure is formed .
Industrial Production Methods
Industrial production of this polymer involves controlled polymerization processes to ensure consistency and quality. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to achieve the desired polymer characteristics. The polymer is then purified and processed for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce functional groups like hydroxyl or amino groups .
Aplicaciones Científicas De Investigación
Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and diagnostic tools.
Industry: Applied in the production of coatings, adhesives, and composite materials .
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene involves its interaction with various molecular targets and pathways. The polymer can form cross-links with other molecules, enhancing its mechanical properties and stability. These interactions are crucial for its applications in coatings, adhesives, and composite materials .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene include:
Phenol-formaldehyde resins: These are synthetic polymers formed by the reaction of phenol with formaldehyde and are widely used in various industrial applications.
Urea-formaldehyde resins: These polymers are formed by the reaction of urea with formaldehyde and are commonly used in adhesives and coatings.
Melamine-formaldehyde resins: These are formed by the reaction of melamine with formaldehyde and are used in laminates and surface coatings.
Uniqueness
What sets formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene apart from these similar compounds is its unique combination of 4-cyclohexylphenol and dimethylbenzene, which imparts specific properties such as enhanced mechanical strength, thermal stability, and chemical resistance. These properties make it particularly suitable for specialized applications in various fields .
Propiedades
Número CAS |
60806-49-7 |
|---|---|
Fórmula molecular |
C21H28O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-cyclohexylphenol;formaldehyde;1,2-xylene |
InChI |
InChI=1S/C12H16O.C8H10.CH2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-7-5-3-4-6-8(7)2;1-2/h6-10,13H,1-5H2;3-6H,1-2H3;1H2 |
Clave InChI |
CZJQQTVENKTCRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C.C=O.C1CCC(CC1)C2=CC=C(C=C2)O |
Números CAS relacionados |
60806-49-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)


![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)

